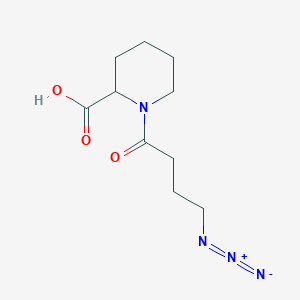
1-(4-Azidobutanoyl)piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Azidobutanoyl)piperidine-2-carboxylic acid” is a chemical compound with the formula C10H16N4O3 and a molecular weight of 240.26 g/mol . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-(4-Azidobutanoyl)piperidine-2-carboxylic acid” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains an azido group and a carboxylic acid group .Chemical Reactions Analysis
Piperidine derivatives, including “1-(4-Azidobutanoyl)piperidine-2-carboxylic acid”, can undergo various chemical reactions. For instance, the Knoevenagel Condensation is a common reaction involving piperidine derivatives, where an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, with their presence in over twenty classes of pharmaceuticals . The azido group in 1-(4-Azidobutanoyl)piperidine-2-carboxylic acid can undergo various reactions, such as Staudinger reactions or Click chemistry, to create a wide array of piperidine derivatives. These derivatives can be tailored for specific pharmacological activities, making this compound a valuable starting material in drug synthesis.
Anticancer Applications
Piperidine and its derivatives have shown potential in anticancer applications. The structural moiety of piperidine is found to inhibit cell migration and aid in cell cycle arrest, which is crucial for combating cancer cell survivability . 1-(4-Azidobutanoyl)piperidine-2-carboxylic acid could be used to synthesize novel compounds that target specific cancer pathways.
Development of Dual Inhibitors
The compound has been used in the design of dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors are significant in the treatment of certain types of cancers, including lung cancer, where they can prevent the proliferation of cancer cells.
Multicomponent Reactions
This compound can participate in multicomponent reactions (MCRs), which are valuable for constructing complex molecules in a single step. MCRs are efficient and cost-effective, making 1-(4-Azidobutanoyl)piperidine-2-carboxylic acid an attractive substrate for synthesizing biologically active piperidines .
Zukünftige Richtungen
Piperidine derivatives, including “1-(4-Azidobutanoyl)piperidine-2-carboxylic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the potential therapeutic applications of these compounds .
Wirkmechanismus
The carboxylic acid moiety could potentially undergo various biochemical reactions, such as decarboxylation . It might also participate in hydrogen bonding, influencing the compound’s interaction with its biological targets .
The azido group is a highly reactive functional group that can participate in click chemistry reactions, which are often used in drug discovery and bioconjugation applications .
Eigenschaften
IUPAC Name |
1-(4-azidobutanoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-13-12-6-3-5-9(15)14-7-2-1-4-8(14)10(16)17/h8H,1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEXDLBXBBVIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

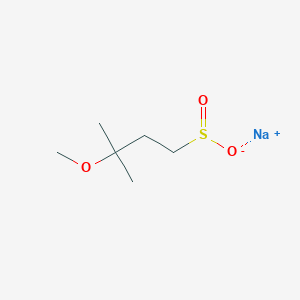
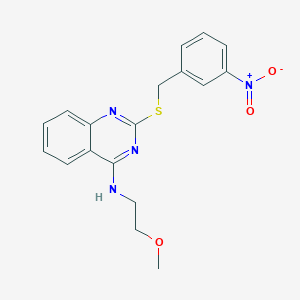
![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)
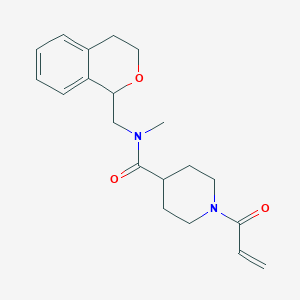
![5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2963459.png)
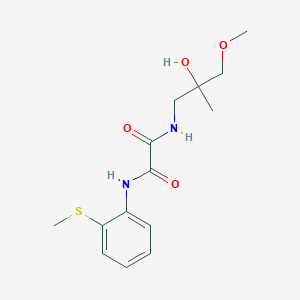

![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)
![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)
![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)
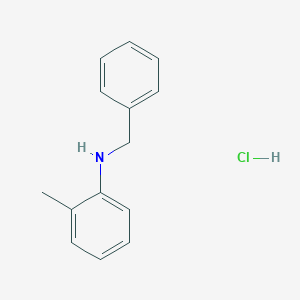
![(Z)-ethyl 3-allyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2963471.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2963472.png)
![3-(2-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2963473.png)